molecular formula C78H67Cl5NO8P4Ru2+ B1512787 (R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2] CAS No. 488809-34-3

(R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2]

Cat. No. B1512787
CAS RN: 488809-34-3
M. Wt: 1649.7 g/mol
InChI Key: GTKMQYLNAZIAEF-UHFFFAOYSA-M
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Description

“®-[(Rucl(segphos))2(mu-cl)3][NH2Me2]” is a ruthenium-based catalyst generally used in the asymmetric hydrogenation reactions of ketones . The chiral ligand SEGPHOS® and its ruthenium-based catalysts are developed and commercialized by Takasago International Corporation .


Synthesis Analysis

This compound can be used as a catalyst for the asymmetric hydrogenation of ketones to chiral alcohols . It can also be utilized to prepare ®-methyl-3-hydroxybutanoate from methyl acetoacetate via a stereoselective hydrogenation reaction .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: (CH3)2NH2+ [C76H56Cl5O8P4Ru2]- . It has a molecular weight of 1646.64 .


Chemical Reactions Analysis

As a catalyst, this compound is involved in the asymmetric hydrogenation of ketones to produce chiral alcohols . It can also be used to prepare ®-methyl-3-hydroxybutanoate from methyl acetoacetate .


Physical And Chemical Properties Analysis

This compound is a powder and should be stored at a temperature of 2-8°C . Its SMILES string is Cl. [Cl-].CNC. [Cl+]1 [Ru-]2 [Cl+] [Ru-]1 [Cl+]2.C3Oc4ccc (P (c5ccccc5)c6ccccc6)c (c4O3)-c7c8OCOc8ccc7P (c9ccccc9)c%10ccccc%10.C%11Oc%12ccc (P (c%13ccccc%13)c%14ccccc%14)c (c%12O%11)-c%15c%16OCOc%16ccc%15P (c%17ccccc%17)c%18ccccc%18 .

Scientific Research Applications

Asymmetric Hydrogenation of Ketones

®-[(Rucl(segphos))2(mu-cl)3][NH2Me2]: is primarily used as a catalyst in the asymmetric hydrogenation of ketones . This process is crucial for producing chiral alcohols, which are valuable in the synthesis of optically active pharmaceuticals and agrochemicals. The catalyst’s ability to induce chirality efficiently makes it a significant tool in the production of enantiomerically pure compounds.

Synthesis of Chiral Alcohols

The compound is also employed in synthesizing chiral alcohols from ketones . For instance, it can convert methyl acetoacetate to ®-methyl-3-hydroxybutanoate , a compound with potential applications in the synthesis of biologically active molecules. This stereoselective hydrogenation reaction is a testament to the catalyst’s versatility and effectiveness.

Mechanism of Action

Target of Action

The primary target of the compound ®-[(Rucl(segphos))2(mu-cl)3][NH2Me2] is ketones . Ketones are organic compounds characterized by a carbonyl group (C=O) linked to two other carbon atoms. They play a crucial role in various biological processes, including energy metabolism.

Mode of Action

The compound ®-[(Rucl(segphos))2(mu-cl)3][NH2Me2] acts as a catalyst in the asymmetric hydrogenation of ketones . Asymmetric hydrogenation is a chemical reaction that adds hydrogen (H2) across a carbon-carbon double bond, with the formation of a new chiral center. The compound facilitates this reaction, leading to the production of chiral alcohols .

Biochemical Pathways

The compound ®-[(Rucl(segphos))2(mu-cl)3][NH2Me2] affects the biochemical pathway of ketone reduction. This pathway involves the conversion of ketones to secondary alcohols. The compound acts as a catalyst, accelerating the reaction and ensuring its completion. The downstream effect of this pathway is the production of chiral alcohols, which are important in various biological processes and pharmaceutical applications .

Result of Action

The result of the action of ®-[(Rucl(segphos))2(mu-cl)3][NH2Me2] is the production of chiral alcohols from ketones . Chiral alcohols are important in the synthesis of various pharmaceuticals and fine chemicals. The compound can also be utilized to prepare ®-methyl-3-hydroxybutanoate from methyl acetoacetate via a stereoselective hydrogenation reaction .

properties

IUPAC Name

[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C38H28O4P2.C2H7N.5ClH.2Ru/c2*1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;1-3-2;;;;;;;/h2*1-24H,25-26H2;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKMQYLNAZIAEF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H67Cl5NO8P4Ru2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2]

CAS RN

346457-41-8, 488809-34-3
Record name [NH2Me2][(RuCl((R)-segphos(regR)))2(mu-Cl)3]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [NH2Me2][(RuCl((S)-segphos(regR)))2(mu-Cl)3]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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